Cas no 2228686-19-7 (N,N-dimethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)benzamide)

N,N-Dimethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)benzamide is a fluorinated benzamide derivative characterized by its unique trifluoromethyl and hydroxyl functional groups. The compound exhibits potential utility in pharmaceutical and agrochemical research due to its structural features, which may influence bioavailability and metabolic stability. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, while the hydroxyl moiety offers a site for further derivatization or hydrogen bonding interactions. Its well-defined molecular structure makes it a valuable intermediate in synthetic chemistry, particularly for developing bioactive molecules. The compound’s purity and stability under standard conditions further support its use in precision applications.
N,N-dimethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)benzamide structure
2228686-19-7 structure
Product Name:N,N-dimethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)benzamide
CAS No:2228686-19-7
MF:C12H14F3NO2
MW:261.240273952484
CID:5879857
PubChem ID:165630751
Update Time:2025-05-19

N,N-dimethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N,N-dimethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)benzamide
    • 2228686-19-7
    • EN300-1956445
    • Inchi: 1S/C12H14F3NO2/c1-16(2)11(18)9-5-3-8(4-6-9)7-10(17)12(13,14)15/h3-6,10,17H,7H2,1-2H3
    • InChI Key: MWKZLBYEDDUGFM-UHFFFAOYSA-N
    • SMILES: FC(C(CC1C=CC(C(N(C)C)=O)=CC=1)O)(F)F

Computed Properties

  • Exact Mass: 261.09766318g/mol
  • Monoisotopic Mass: 261.09766318g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 40.5Ų

N,N-dimethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)benzamide Pricemore >>

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Additional information on N,N-dimethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)benzamide

Introduction to N,N-dimethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)benzamide (CAS No. 2228686-19-7)

N,N-dimethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)benzamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2228686-19-7, belongs to a class of molecules that exhibit promising biological activities. The unique structural features of this compound, particularly the presence of a trifluoromethyl group and a hydroxypropyl side chain, contribute to its distinct chemical and pharmacological properties.

The molecular structure of N,N-dimethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)benzamide consists of a benzamide core substituted with a dimethylamino group at the nitrogen position and a trifluoromethyl-substituted hydroxypropyl group at the para position relative to the amide. This configuration imparts both lipophilicity and hydrophilicity, making it an interesting candidate for drug design and development. The trifluoromethyl group enhances the metabolic stability of the molecule, while the hydroxypropyl group introduces hydrogen bonding capabilities, which can be crucial for binding interactions with biological targets.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, cancer, and other chronic diseases. N,N-dimethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)benzamide has been studied for its potential role in inhibiting key enzymes involved in these pathways. For instance, preliminary studies suggest that this compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators.

The pharmacological activity of N,N-dimethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)benzamide has been explored in various in vitro and in vivo models. Research indicates that it may possess anti-inflammatory properties by suppressing the synthesis of inflammatory cytokines and chemokines. Additionally, its ability to modulate enzyme activity suggests potential therapeutic applications in the management of pain and inflammatory conditions. These findings have prompted further investigation into its mechanism of action and potential clinical utility.

One of the most compelling aspects of N,N-dimethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)benzamide is its structural diversity compared to existing pharmaceutical agents. The combination of a benzamide scaffold with a trifluoromethyl and hydroxypropyl substituent creates a unique chemical profile that may offer advantages over traditional small-molecule drugs. This structural innovation has opened up new avenues for drug discovery and development in the pharmaceutical industry.

The synthesis of N,N-dimethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)benzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the trifluoromethyl group typically requires specialized reagents and catalysts due to its stability and reactivity characteristics. Despite these challenges, advancements in synthetic methodologies have made it increasingly feasible to produce this compound on a larger scale for research purposes.

In conclusion, N,N-dimethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)benzamide (CAS No. 2228686-19-7) is a promising chemical entity with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play a crucial role in the discovery of new therapeutic agents for various diseases.

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